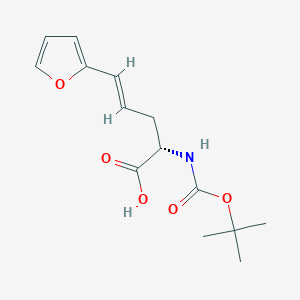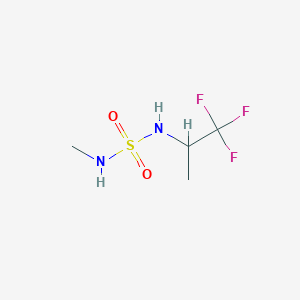
2,2,2-Trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H7F3N4O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 5-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with active sites on proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N’-(piperazin-2-ylidene)acetohydrazide
- 2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
Uniqueness
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for specialized applications .
Propiedades
Fórmula molecular |
C7H7F3N4O |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H7F3N4O/c1-4-2-12-5(3-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
PNNQEEOVIWUSMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)NNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)











